molecular formula C28H29ClN2O3 B2735969 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone CAS No. 941947-96-2

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Cat. No. B2735969
CAS RN: 941947-96-2
M. Wt: 477
InChI Key: PTAHOQGCJONUKA-UHFFFAOYSA-N
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Description

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is a complex organic molecule. It has been found to exhibit high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For example, a related compound was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol . Another related compound was synthesized through a Mannich reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a series of steps. For example, the synthesis of a related compound involved aminomethylation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by various methods such as physicochemical and spectral characteristics .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicine. For example, piperazine, a common structural motif found in this compound, is found in biologically active compounds for a variety of disease states .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3/c1-28(2)18-22-5-3-8-25(26(22)34-28)33-19-20-9-11-21(12-10-20)27(32)31-15-13-30(14-16-31)24-7-4-6-23(29)17-24/h3-12,17H,13-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAHOQGCJONUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

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